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Compound of Interest

Compound Name: 1,7-Diepi-8,15-cedranediol

Cat. No.: B1162594 Get Quote

A comprehensive analysis of the structure-activity relationship (SAR) of cedrane diols reveals a

landscape ripe for further exploration. While extensive research has elucidated the biological

activities of the parent sesquiterpene, cedrol, data on cedrane diols remain comparatively

sparse. This guide synthesizes the available experimental data to provide a comparative

overview of the bioactivity of cedrane diols, primarily in contrast to the well-studied cedrol, to

delineate the emerging SAR.

The cedrane scaffold, a tricyclic sesquiterpenoid, forms the foundation of these compounds.

The introduction of hydroxyl groups significantly modulates their biological properties, including

antifungal, anticancer, and neuroprotective effects. The position and stereochemistry of these

hydroxyl moieties are critical determinants of their activity.

Antifungal Activity
The antifungal potential of cedrane derivatives has been a key area of investigation. While data

on cedrane diols is limited, studies on related sesquiterpenoid diols from the Cedrus genus

offer initial insights. For instance, (E)-(2S,3S,6R)-atlantone-2,3-diol, a sesquiterpene diol

isolated from Cedrus deodara, has demonstrated weak antifungal activity against Aspergillus

parasiticus and A. sydowii[1]. Another related triol, (E)-(2S,3S,6S)-atlantone-2,3,6-triol, was

found to be active against Trichophyton rubrum[1].

In comparison, the mono-ol cedrol, a major component of cedarwood oil, has shown potent

antifungal activity against the plant pathogen Phellinus noxius, with an IC50 value of 15.7

µg/mL, outperforming the commercial fungicide triflumizole (IC50 = 32.1 µg/mL)[2]. This

suggests that the presence and position of additional hydroxyl groups can significantly alter the
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antifungal spectrum and potency. The limited data on 15-hydroxyallo-cedrol, a cedrane diol

from Juniperus lucayana, also points towards its contribution to antifungal effects against

Botrytis cinerea, although quantitative data for this specific compound is not available[3].

Anticancer Activity
The anticancer properties of cedrol are well-documented, providing a crucial baseline for

understanding the potential of cedrane diols. Cedrol has been shown to inhibit the proliferation

of various cancer cell lines, including human leukemia K562 and colon cancer HT-29 cells[4]. It

induces apoptosis through the activation of the caspase-9-dependent mitochondrial intrinsic

pathway[4]. For colorectal cancer cell lines HT-29 and CT-26, cedrol exhibited IC50 values of

138.91 and 92.46 µM, respectively[5]. The anticancer effect of cedrol is also attributed to its

ability to induce cell cycle arrest and destabilize plasma membrane lipid rafts[4][5].

While direct and extensive quantitative data for the anticancer activity of a series of cedrane

diols is not yet available in the literature, the pronounced effects of cedrol suggest that the

introduction of a second hydroxyl group could modulate this activity. The specific positioning of

the second hydroxyl group would likely influence the compound's interaction with biological

targets and its overall cytotoxic profile. Further studies synthesizing and evaluating a library of

cedrane diols are necessary to establish a clear SAR for anticancer activity.

Neuroprotective Effects
Research into the neuroprotective effects of cedrane derivatives is an emerging field. While

direct evidence for cedrane diols is limited, the broader class of sesquiterpenoids has shown

promise. Phenolic-enriched fractions from Juniperus species, which are known to contain

cedrane-type sesquiterpenoids, have demonstrated acetylcholinesterase (AChE) inhibitory

activity and protective effects in neurons under oxidative stress[6]. This suggests that cedrane

derivatives could be valuable leads for the development of neuroprotective agents. The

influence of diol functionalities on these properties remains an area for future investigation.

Structure-Activity Relationship Summary
Based on the available data, a preliminary SAR for cedrane derivatives can be proposed:

Hydroxylation: The presence of at least one hydroxyl group, as seen in cedrol, is crucial for

significant biological activity, particularly antifungal and anticancer effects.
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Number and Position of Hydroxyl Groups: The limited data on sesquiterpenoid diols from

Cedrus suggests that the addition of a second hydroxyl group can modulate the antifungal

activity and spectrum. The lack of extensive data on a series of cedrane diols prevents a

definitive conclusion on the optimal number and position of hydroxyl groups for specific

activities.

Comparison with Parent Skeleton: The non-hydroxylated cedrene isomers, α- and β-

cedrene, also exhibit antimicrobial activity, with minimum inhibitory concentrations (MICs) of

3.06 µg/mL against Bacillus subtilis and Proteus sp.[7]. This indicates that the tricyclic

cedrane core itself contributes to bioactivity, which is then further modified by hydroxylation.

Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution
Assay)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a

compound against fungal strains.

Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium.

Spores or yeast cells are harvested and suspended in a sterile saline solution. The

suspension is adjusted to a specific turbidity, corresponding to a known concentration of

fungal cells (e.g., 1-5 x 10^5 CFU/mL).

Preparation of Test Compounds: The cedrane diols are dissolved in a suitable solvent, such

as dimethyl sulfoxide (DMSO), to create a stock solution.

Assay Procedure: The assay is performed in a 96-well microtiter plate. A serial two-fold

dilution of the test compound is prepared in a liquid growth medium (e.g., RPMI-1640). The

fungal inoculum is then added to each well.

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a

specified period (e.g., 24-48 hours).

Determination of MIC: The MIC is defined as the lowest concentration of the compound that

causes a significant inhibition of fungal growth, often determined visually or by measuring the

optical density at a specific wavelength.
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Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of compounds on cancer cell lines.

Cell Culture: Human cancer cell lines (e.g., HT-29, K562) are cultured in an appropriate

medium supplemented with fetal bovine serum and antibiotics, and maintained in a

humidified incubator at 37°C with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-

10,000 cells/well) and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the cedrane diols

for a specific duration (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4

hours to allow the formation of formazan crystals by viable cells.

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO,

is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the

concentration of the compound that inhibits cell growth by 50%, is then calculated.

Data Presentation
Table 1: Antifungal Activity of Cedrane Derivatives and Related Sesquiterpenoids
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Compound Fungal Strain Activity Metric Value Reference

Cedrol Phellinus noxius IC50 15.7 µg/mL [2]

(E)-(2S,3S,6R)-

atlantone-2,3-diol

Aspergillus

parasiticus
MIC

>250 µg/mL

(weak)
[1]

(E)-(2S,3S,6S)-

atlantone-2,3,6-

triol

Trichophyton

rubrum
MIC 125 µg/mL [1]

α-Cedrene Bacillus subtilis MIC 3.06 µg/mL [7]

β-Cedrene Bacillus subtilis MIC 3.06 µg/mL [7]

Table 2: Anticancer Activity of Cedrol

Compound Cell Line Activity Metric Value Reference

Cedrol
HT-29 (Colon

Cancer)
IC50 138.91 µM [5]

Cedrol
CT-26 (Colon

Cancer)
IC50 92.46 µM [5]

Cedrol K562 (Leukemia) IC50
179.52 µM (at

48h)
[5]

Cedrol
A549 (Lung

Cancer)
IC50

14.53 µM (at

48h)
[5]

Visualizations
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Click to download full resolution via product page

Caption: General structures of the cedrane scaffold, cedrol, and a representative cedrane diol.
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Caption: A generalized workflow for the synthesis and biological evaluation of cedrane diols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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